3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride
Overview
Description
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride, also abbreviated as PMBA, is a biochemical compound used for proteomics research . It has a molecular formula of C13H12ClNO3 and a molecular weight of 265.69 g/mol.
Molecular Structure Analysis
The InChI code for 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is 1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Pharmaceutical Intermediates
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications .
Proteolytic Enzyme Inhibition
Derivatives of this compound have been found to act as competitive inhibitors for proteolytic enzymes like trypsin, plasmin, and thrombin. This application is significant in the development of anticoagulant medications and treatments for conditions involving excessive proteolytic activity .
Material Science
In material science, this compound’s derivatives could be used to modify surface properties of materials, potentially leading to the development of new materials with specific desired characteristics, such as increased durability or altered electrical conductivity .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its benzoic acid moiety and pyridine ring make it a versatile reagent for forming carbon-carbon and carbon-nitrogen bonds .
Chromatography
In analytical chemistry, particularly chromatography, this compound could be used as a standard or reference compound due to its distinct chemical properties, aiding in the identification and quantification of similar compounds in mixtures .
Analytical Chemistry
The compound’s unique structure makes it suitable for use in analytical procedures, such as spectroscopy or mass spectrometry, to help determine the presence and concentration of similar compounds in various samples .
Biological Studies
In biological research, this compound may be used to study the interaction between small molecules and biological macromolecules, contributing to the understanding of fundamental biological processes and the discovery of new drug targets .
Environmental Science
Lastly, in environmental science, this compound could be investigated for its degradation products and their environmental impact, which is crucial for assessing the ecological safety of chemical substances released into the environment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSAKDTZGQUAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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